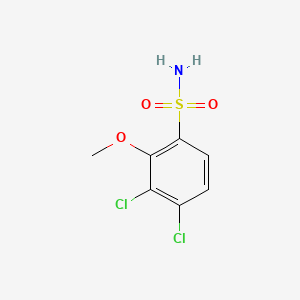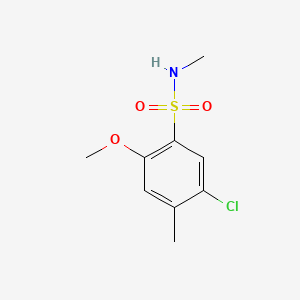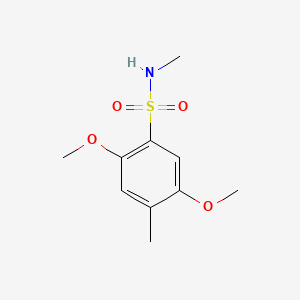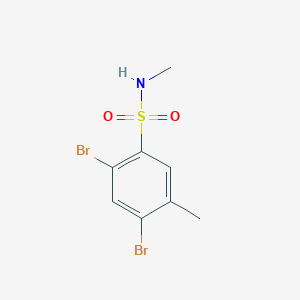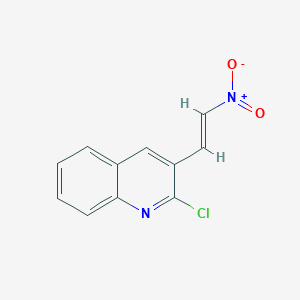
E-2-Chloro-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-2-Chloro-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 2-position and a nitrovinyl group at the 3-position. This compound is primarily used for research purposes and has been cited in scientific literature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloroquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
E-2-Chloro-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
E-2-Chloro-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of E-2-Chloro-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell damage.
類似化合物との比較
E-2-Chloro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chloro group, which affects its reactivity and biological activity.
2-Chloro-3-(2-amino)vinylquinoline: The amino group provides different chemical and biological properties compared to the nitro group.
This compound is unique due to the presence of both chloro and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
182050-12-0 |
|---|---|
分子式 |
C11H8ClN2O2 |
分子量 |
0 |
同義語 |
E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



